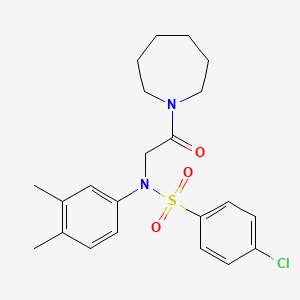![molecular formula C18H18BrN3OS B3536206 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536206.png)
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
説明
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTB is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to form covalent bonds with cysteine residues in the active site of enzymes, leading to irreversible inhibition. The exact mechanism of action of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bone resorption, protein degradation, and cancer cell growth. 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders.
実験室実験の利点と制限
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent enzyme inhibition at low concentrations. However, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has some limitations for use in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can form covalent bonds with other proteins in addition to its target enzyme, which can lead to off-target effects.
将来の方向性
There are several future directions for research on 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide as a tool for studying the function of specific enzymes in biological systems. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potential as a therapeutic agent for a range of diseases, and further research is needed to explore its efficacy and safety in clinical trials.
科学的研究の応用
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a range of enzymes, including cathepsin K, which is involved in bone resorption, and the proteasome, which is involved in protein degradation. 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-bromo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-14-8-2-1-7-13(14)17(23)21-18(24)20-15-9-3-4-10-16(15)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVZBSXVPCHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3536127.png)
![11-(4-methoxyphenyl)-7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3536132.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3536151.png)
![N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B3536156.png)
![4-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3536164.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3536175.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3536185.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-fluoro-phenyl)-methanesulfonamide](/img/structure/B3536191.png)
![N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide](/img/structure/B3536193.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzamide](/img/structure/B3536198.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3536202.png)
![1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3536214.png)
![3-[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]acrylic acid](/img/structure/B3536217.png)